

Ecotoxicology of Demeton-S-methyl sulfone in Aquatic Invertebrates: A Technical Guide

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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068

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Disclaimer: Very little direct ecotoxicological data is available for **Demeton-S-methyl sulfone**.

[1] Consequently, this document infers potential toxicological characteristics from its parent compound, Demeton-S-methyl, and the broader class of organophosphate insecticides.

Executive Summary

Demeton-S-methyl sulfone is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.[1][2][3][4] While specific ecotoxicity data for **Demeton-S-methyl sulfone** in aquatic invertebrates is scarce, the high toxicity of its parent compound, Demeton-S-methyl, to this phylum suggests a significant potential for adverse effects.[4][5] This guide synthesizes available information on the toxicology of related compounds, outlines standard experimental protocols for generating definitive data, and visualizes the key signaling pathways involved in organophosphate toxicity.

Chemical Identity and Properties

- Chemical Name: S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate
- CAS Number: 17040-19-6
- Molecular Formula: $C_6H_{15}O_5PS_2$

- Mode of Action: Systemic with contact and stomach action; Acetylcholinesterase (AChE) inhibitor.[1][3]

Quantitative Ecotoxicity Data

Direct quantitative toxicity data for **Demeton-S-methyl sulfone** on aquatic invertebrates is not readily available in the public domain.[1] However, data for the parent compound, Demeton-S-methyl, and the related compound, Demeton, indicate high toxicity to this group. It is plausible that **Demeton-S-methyl sulfone** exhibits similar or greater toxicity.

Table 1: Acute Toxicity of Demeton-S-methyl and Demeton to Aquatic Invertebrates

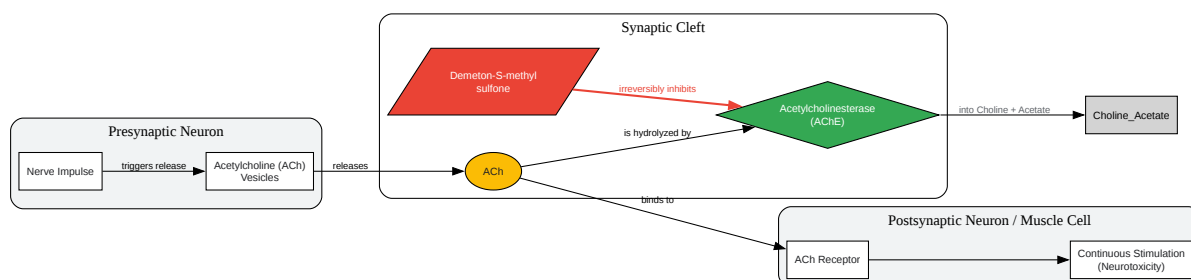
Species	Compound	Exposure Duration	Endpoint	Concentration (µg/L)	Reference
Freshwater Molluscs (4 species)	Demeton-S-methyl	48 hours	LC50	2,800 - 35,000	[6]
Daphnia magna	Demeton-S-methyl	48 hours	EC50	High Toxicity Implied	[4]

Note: The term "High Toxicity Implied" is used for Demeton-S-methyl's effect on Daphnia magna as specific values were not found in the search results, but multiple sources state its high toxicity to aquatic invertebrates.

Signaling Pathways of Toxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for **Demeton-S-methyl sulfone**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][3][4][5][7][8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes neurotoxicity, paralysis, and ultimately death.[2][5]

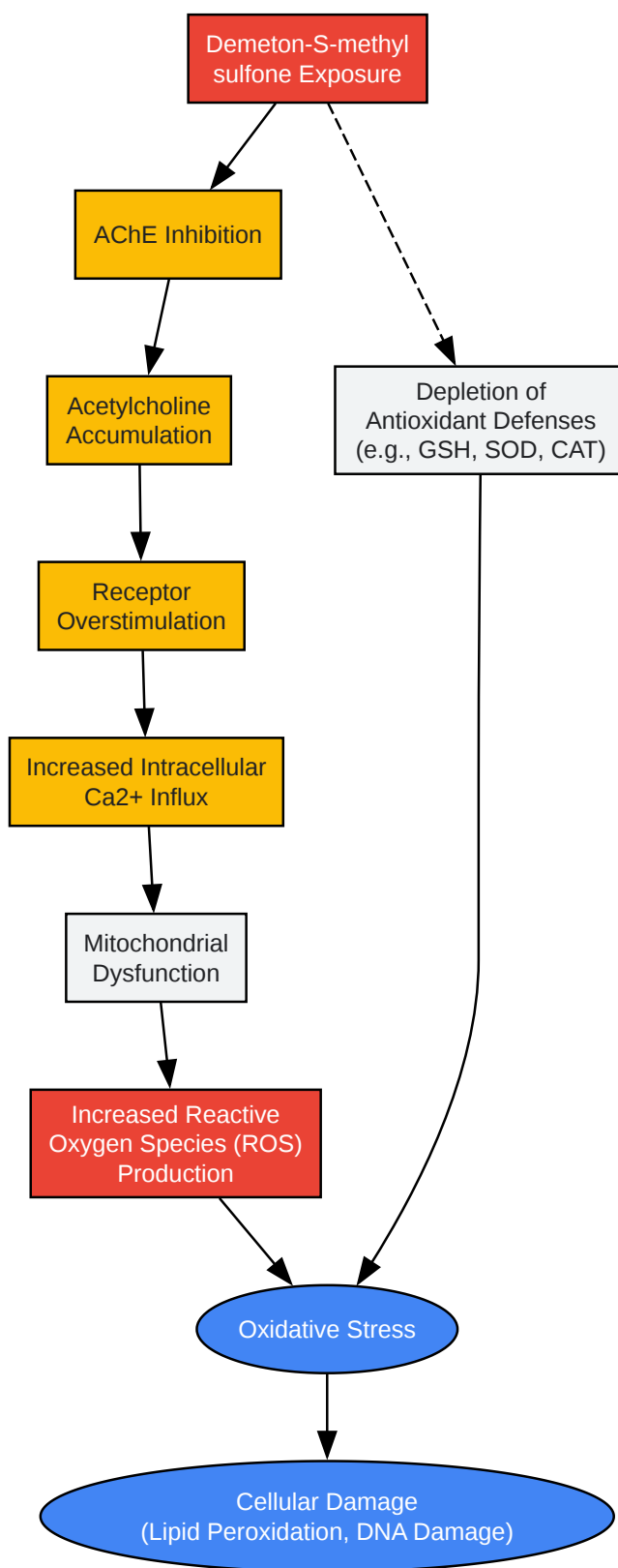


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Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

Secondary Mechanism: Induction of Oxidative Stress

Organophosphate exposure can also lead to oxidative stress in aquatic organisms.[10][11] This can occur through the overstimulation of neurotransmitter receptors, leading to excessive calcium influx and the generation of reactive oxygen species (ROS). An imbalance between ROS production and the organism's antioxidant defenses results in cellular damage.[10][11]



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Caption: Oxidative Stress Induction Pathway.

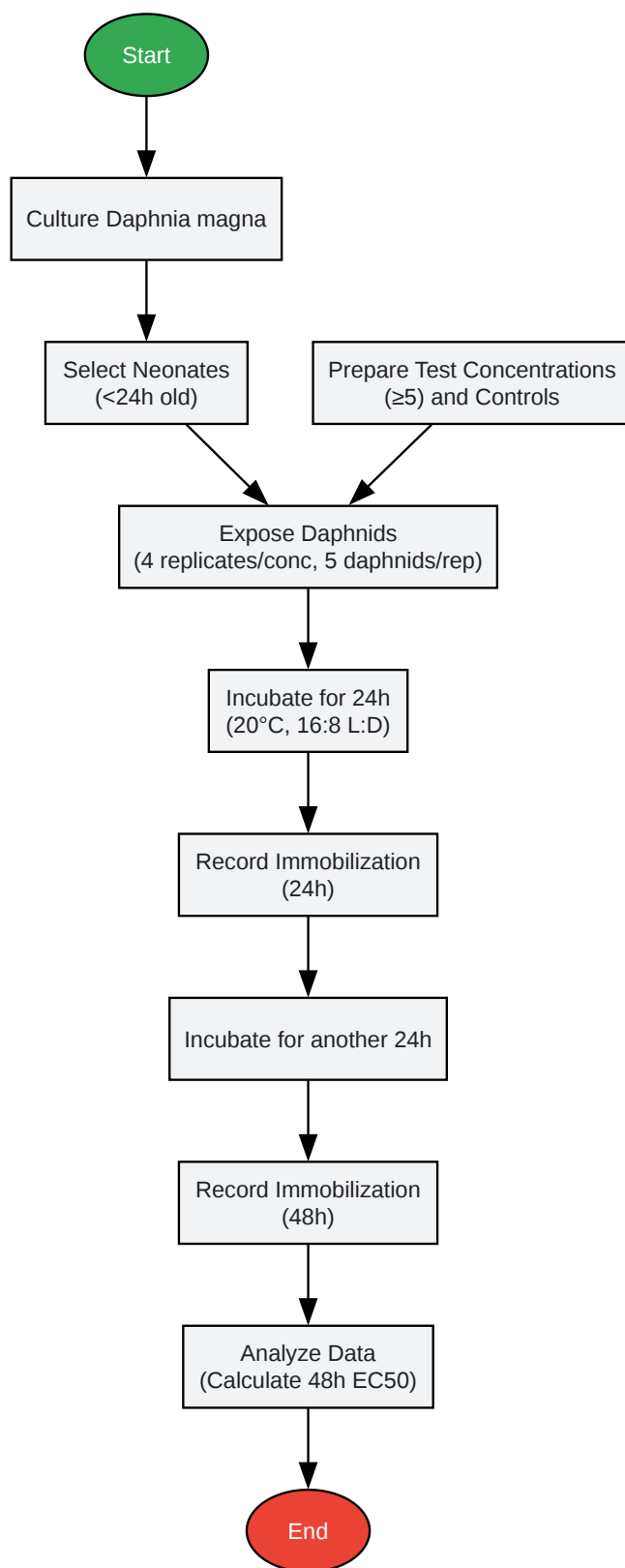
Recommended Experimental Protocols

To address the data gap for **Demeton-S-methyl sulfone**, standardized ecotoxicological tests are required. The following OECD guidelines provide robust methodologies for assessing the acute and chronic toxicity to key aquatic invertebrate species.

Acute Toxicity Testing with *Daphnia* sp.

The acute immobilization test determines the concentration of a substance that immobilizes 50% of the exposed *Daphnia* population over a 48-hour period (EC50).

- Guideline: OECD 202, *Daphnia* sp., Acute Immobilisation Test.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Organism: *Daphnia magna* or other suitable *Daphnia* species.[\[12\]](#)
- Exposure Duration: 48 hours.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Endpoint: Immobilization (inability to swim within 15 seconds after gentle agitation).[\[12\]](#)[\[16\]](#)
- Test Design: At least 5 test concentrations in a geometric series, plus a control.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Replicates: At least 20 animals per concentration, divided into four replicates of five.[\[14\]](#)
- Test Conditions: 20 ± 2 °C, 16-hour light/8-hour dark photoperiod, no feeding during the test.
[\[12\]](#)



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Caption: OECD 202 Workflow for Acute Daphnia Toxicity.

Chronic Toxicity Testing with *Daphnia magna*

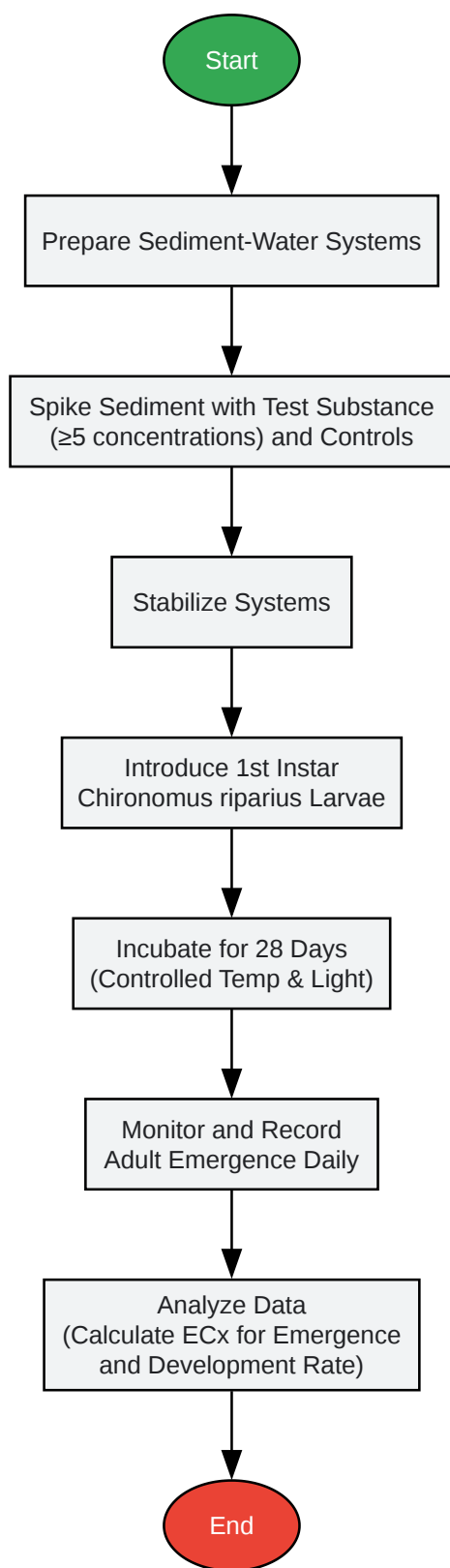
The reproduction test assesses the impact of a substance on the reproductive output of *Daphnia magna* over a 21-day period.

- Guideline: OECD 211, *Daphnia magna* Reproduction Test.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Organism: *Daphnia magna* females, less than 24 hours old at the start.[\[17\]](#)[\[19\]](#)
- Exposure Duration: 21 days.[\[17\]](#)[\[19\]](#)
- Endpoint: Total number of living offspring produced per parent animal. Other endpoints include parental mortality and time to first brood.
- Test Design: At least 5 test concentrations, plus a control, with 10 replicates per concentration (one animal per replicate).[\[19\]](#)[\[20\]](#)
- Test Conditions: Semi-static or flow-through system with regular feeding.[\[19\]](#)

Sediment Toxicity Testing with *Chironomus riparius*

This test evaluates the effects of sediment-associated chemicals on the development and emergence of the sediment-dwelling midge, *Chironomus riparius*.

- Guideline: OECD 218, Sediment-Water Chironomid Toxicity Test Using Spiked Sediment.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Organism: First instar larvae of *Chironomus riparius*.[\[22\]](#)[\[24\]](#)
- Exposure Duration: 28 days.[\[22\]](#)[\[24\]](#)
- Endpoint: Emergence rate and development time of adult midges. Larval survival and weight can also be measured.[\[22\]](#)
- Test Design: At least 5 concentrations of the test substance spiked into the sediment, plus a control, with at least 4 replicates per concentration.[\[22\]](#)[\[24\]](#)
- Test Conditions: Controlled temperature and light cycle in a water-sediment system.[\[22\]](#)



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Caption: OECD 218 Workflow for Sediment Toxicity Testing.

Conclusion and Recommendations

There is a critical knowledge gap regarding the ecotoxicology of **Demeton-S-methyl sulfone** in aquatic invertebrates. Based on the high toxicity of its parent compound and the known mechanisms of organophosphate action, it is imperative to assume a high potential for adverse effects until specific data is generated.

It is strongly recommended that the experimental protocols outlined in this guide, specifically OECD 202, 211, and 218, be conducted for **Demeton-S-methyl sulfone** to establish its acute and chronic toxicity profiles in representative aquatic invertebrate species. This data is essential for conducting accurate environmental risk assessments and ensuring the protection of aquatic ecosystems.

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